1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group and a 4-ethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Introduction of the 5-chloro-2-methylphenyl and 4-ethylphenyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes to ensure consistency and scalability.
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Coupling reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Research: It serves as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds with desired properties.
Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine derivatives, such as:
1-(3-chloro-2-methylphenyl)-3-(4-ethylphenyl)urea: Similar in structure but with a urea moiety instead of the pyrazolo[3,4-d]pyrimidine core.
1-(5-chloro-2-methylphenyl)piperazine: Contains a piperazine ring instead of the pyrazolo[3,4-d]pyrimidine core.
1-(3-chloro-2-methylphenyl)-3-(2-ethylphenyl)urea: Another urea derivative with different substitution patterns.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-14-5-8-16(9-6-14)25-19-17-11-24-26(20(17)23-12-22-19)18-10-15(21)7-4-13(18)2/h4-12H,3H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDVDOOSKMYOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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